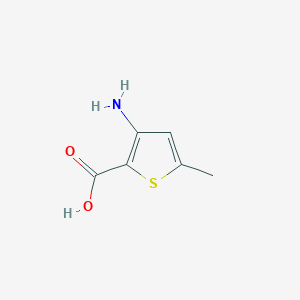

3-Amino-5-methylthiophene-2-carboxylic acid

Description

Properties

IUPAC Name |

3-amino-5-methylthiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S/c1-3-2-4(7)5(10-3)6(8)9/h2H,7H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLEZJNAXCPGYTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(S1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20600521 | |

| Record name | 3-Amino-5-methylthiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20600521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100047-53-8 | |

| Record name | 3-Amino-5-methylthiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20600521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Unseen Workhorse: A Technical Guide to 3-Amino-5-methylthiophene-2-carboxylic acid

An In-depth Exploration of a Key Heterocyclic Building Block for Drug Discovery and Materials Science

Abstract

3-Amino-5-methylthiophene-2-carboxylic acid, a seemingly unassuming heterocyclic compound, is a cornerstone in the synthesis of a multitude of biologically active molecules and advanced materials. Its unique electronic and structural features, arising from the interplay of the thiophene ring, an electron-donating amino group, and an electron-withdrawing carboxylic acid moiety, make it a versatile and highly sought-after synthetic intermediate. This guide provides a comprehensive overview of the chemical and physical properties of this compound, its synthesis, reactivity, and applications, with a particular focus on its pivotal role in pharmaceutical research and development.

Introduction: The Thiophene Scaffold in Modern Chemistry

Thiophene and its derivatives have long captured the attention of chemists due to their presence in numerous natural products and their wide-ranging applications in medicine and materials science.[1] The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, imparts unique properties to molecules, including metabolic stability and the ability to engage in various intermolecular interactions. The strategic functionalization of the thiophene core allows for the fine-tuning of a compound's physicochemical and biological properties. This compound and its esters are prominent examples of such functionalized thiophenes, serving as crucial intermediates in the synthesis of a diverse array of complex molecules.[2][3]

Physicochemical Properties

The physical and chemical characteristics of this compound and its commonly used methyl ester are summarized below. These properties are fundamental to understanding the compound's behavior in various chemical processes and formulations.

| Property | This compound | Methyl 3-amino-5-methylthiophene-2-carboxylate |

| Molecular Formula | C₆H₇NO₂S | C₇H₉NO₂S[4] |

| Molecular Weight | 157.19 g/mol | 171.22 g/mol [4] |

| Appearance | Pale yellowish needles[5] | Light yellow to light brown solid[4] |

| Melting Point | Decomposes from 85 °C[5] | 84-85 °C[4] |

| Solubility | Crystallizes from benzene[5] | Slightly soluble in water[4] |

| pKa (Predicted) | - | 2.08 ± 0.10[4] |

| CAS Number | Not directly available | 76575-71-8[4] |

Note: Due to its primary use as a synthetic intermediate, comprehensive experimental data for the free acid is less commonly reported than for its methyl ester derivative.

Synthesis of this compound and its Methyl Ester

The most common route to this compound involves the synthesis of its methyl ester followed by saponification.

Synthesis of Methyl 3-amino-5-methylthiophene-2-carboxylate

A widely employed method for the synthesis of the methyl ester is the Gewald reaction and its variations. A general procedure involves the reaction of 2-butenenitrile with methyl mercaptoacetate.[4]

Reaction Scheme:

Caption: Synthesis of the methyl ester.

Experimental Protocol:

-

A mixture of cis- and trans-2-butenenitrile is combined with pyridine and cooled to 0 °C.[4]

-

Chlorine gas is bubbled through the mixture while maintaining a low temperature.[4]

-

The reaction is allowed to warm to room temperature and stirred overnight.[4]

-

The resulting crude product is then reacted with methyl mercaptoacetate in the presence of potassium carbonate in methanol.[4]

-

The final product, methyl 3-amino-5-methylthiophene-2-carboxylate, is purified by filtration and recrystallization from methanol.[4]

Saponification to this compound

The conversion of the methyl ester to the carboxylic acid is a straightforward hydrolysis reaction.

Reaction Scheme:

Caption: Saponification to the carboxylic acid.

Experimental Protocol:

-

Methyl 3-amino-5-methylthiophene-2-carboxylate is dissolved in methanol.[5]

-

An aqueous solution of sodium hydroxide is added to the mixture.[5]

-

The reaction is heated under reflux for several hours.[5]

-

After cooling, the sodium salt of the carboxylic acid precipitates and is collected by filtration.[5]

-

The salt is then dissolved in water and acidified (e.g., with hydrochloric acid) to precipitate the free carboxylic acid.[5]

-

The product can be further purified by recrystallization from a suitable solvent like benzene.[5]

Spectroscopic and Analytical Data

¹H NMR Spectroscopy

For the methyl ester , the proton NMR spectrum (in CDCl₃) would typically show:

-

A singlet for the methyl group on the thiophene ring (C5-CH₃).

-

A singlet for the methyl group of the ester (COOCH₃).

-

A singlet for the proton on the thiophene ring (C4-H).

-

A broad singlet for the amino group protons (NH₂), which may exchange with D₂O.

For the carboxylic acid , the spectrum would be similar, with the notable absence of the ester's methyl singlet and the appearance of a broad singlet for the carboxylic acid proton (-COOH), typically in the downfield region (10-13 ppm), which would also be exchangeable with D₂O.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information about the carbon framework. Key expected shifts for the carboxylic acid would include:

-

A signal for the carboxylic acid carbonyl carbon (C=O).

-

Signals for the aromatic carbons of the thiophene ring.

-

A signal for the methyl carbon attached to the ring.

Infrared (IR) Spectroscopy

The IR spectrum of This compound would be characterized by the following key absorptions:

-

A very broad O-H stretching band from approximately 3300-2500 cm⁻¹, characteristic of a hydrogen-bonded carboxylic acid.[6]

-

N-H stretching bands for the primary amine, typically appearing as two sharp peaks in the 3500-3300 cm⁻¹ region.

-

A strong C=O stretching band for the carboxylic acid, expected in the range of 1760-1690 cm⁻¹.[6]

-

C-O stretching and O-H bending vibrations in the fingerprint region.[6]

Mass Spectrometry

The mass spectrum would show a molecular ion peak corresponding to the exact mass of the molecule. Fragmentation patterns would likely involve the loss of the carboxylic acid group and other characteristic cleavages of the thiophene ring.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dictated by its three key functional components: the aromatic thiophene ring, the nucleophilic amino group, and the carboxylic acid group.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety is a versatile handle for a variety of chemical transformations, most notably the formation of amide bonds.

Amide Bond Formation: This is arguably the most important reaction for this compound in the context of drug discovery. The carboxylic acid can be coupled with a wide range of primary and secondary amines to form the corresponding amides. This reaction typically requires an activating agent to convert the carboxylic acid into a more reactive species.[7][8]

Workflow for Amide Coupling:

Caption: General workflow for amide bond formation.

Common coupling reagents used in medicinal chemistry include:

-

Carbodiimides: such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to suppress racemization.[7]

-

Uronium/Aminium-based reagents: such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which are highly efficient and widely used in solid-phase peptide synthesis.[9]

Reactions of the Amino Group

The amino group at the 3-position is a strong activating group and a potent nucleophile. It can undergo a variety of reactions, including:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides.

-

Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be used in Sandmeyer-type reactions to introduce a range of substituents.

Reactions of the Thiophene Ring

The thiophene ring is susceptible to electrophilic aromatic substitution. The electron-donating amino group and the electron-withdrawing carboxylic acid group will direct incoming electrophiles to specific positions on the ring.

Applications in Drug Discovery and Medicinal Chemistry

The unique substitution pattern of this compound makes it a valuable scaffold for the synthesis of a wide range of biologically active compounds. The ability to readily form amide bonds allows for the exploration of diverse chemical space by introducing various substituents via the amine partner in the coupling reaction.

One notable example of a drug synthesized from a related precursor is Articaine , a local anesthetic. The synthesis of Articaine involves methyl 3-amino-4-methylthiophene-2-carboxylate, a constitutional isomer of the title compound's ester.[2] This highlights the importance of this class of compounds in the development of pharmaceuticals.

The thiophene-2-carboxamide moiety, which can be readily synthesized from this compound, is a common feature in many compounds with diverse pharmacological activities, including anticancer and antimicrobial properties.

Safety and Handling

The methyl ester, methyl 3-amino-5-methylthiophene-2-carboxylate, is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[4] It is therefore essential to handle this compound and its derivatives with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or fume hood.

Conclusion

This compound is a versatile and valuable building block in modern organic and medicinal chemistry. Its trifunctional nature provides a platform for the synthesis of a wide array of complex molecules with potential therapeutic applications. A thorough understanding of its chemical properties, synthesis, and reactivity is crucial for any researcher or scientist working in the fields of drug discovery, agrochemicals, and materials science. As the demand for novel and effective therapeutic agents continues to grow, the importance of foundational scaffolds like this compound is only set to increase.

References

-

3-Amino-4-methyl Thiophene-2-carboxylic Acid Methyl ester - Chemixl Intermediates Pvt. Ltd. Available at: [Link]

-

IR: carboxylic acids. Available at: [Link]

- DE1055007B - Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids - Google Patents.

-

3-Amino-5-methyl-thiophene-2-carboxylic acid methyl ester | C7H9NO2S | CID 818952 - PubChem. Available at: [Link]

-

methyl 3-amino-5-methylthiophene-2-carboxylate Properties - EPA. Available at: [Link]

-

Coupling Reagents - AAPPTEC - Peptides. Available at: [Link]

-

Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. Available at: [Link]

-

Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. Available at: [Link]

-

Plausible reaction mechanism for synthesis of thiophene 2-carboxylic acid derivatives. Available at: [Link]

-

Process optimization for acid-amine coupling: a catalytic approach - Current Chemistry Letters. Available at: [Link]

-

Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - Beilstein Journals. Available at: [Link]

-

15.3: Physical Properties of Carboxylic Acids - Chemistry LibreTexts. Available at: [Link]

-

Amide Bond Formation and Peptide Coupling - ResearchGate. Available at: [Link]

-

BindingDB BDBM76418 3-methyl-5-[(5-methylthiophene-2-carbonyl)amino]thiophene-2-carboxylic acid ethyl ester. Available at: [Link]

-

Thiophene-2-carboxylic acid - Wikipedia. Available at: [Link]

Sources

- 1. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 2. chemixl.com [chemixl.com]

- 3. CAS 76575-71-8: Methyl 3-amino-5-methylthiophene-2-carboxy… [cymitquimica.com]

- 4. METHYL 3-AMINO-5-METHYLTHIOPHENE-2-CARBOXYLATE | 76575-71-8 [chemicalbook.com]

- 5. DE1055007B - Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids - Google Patents [patents.google.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. hepatochem.com [hepatochem.com]

- 8. researchgate.net [researchgate.net]

- 9. growingscience.com [growingscience.com]

3-Amino-5-methylthiophene-2-carboxylic acid synthesis pathways

An In-depth Technical Guide to the Synthesis of 3-Amino-5-methylthiophene-2-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This compound and its esters are valuable heterocyclic building blocks, primarily serving as key intermediates in the synthesis of pharmaceuticals and advanced materials.[1][2] The strategic placement of the amino, methyl, and carboxylic acid functionalities on the thiophene ring provides a versatile scaffold for creating complex molecular architectures, particularly in drug discovery. This guide provides an in-depth exploration of the core synthetic pathways for this compound, focusing on the underlying chemical principles, detailed experimental protocols, and a comparative analysis of the methodologies. The content is tailored for researchers, chemists, and professionals in drug development who require a comprehensive understanding of these synthetic routes.

The Strategic Importance of the 3-Aminothiophene Scaffold

The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom, which is a prominent structural motif in a wide array of biologically active compounds. The electronic properties conferred by the sulfur atom make thiophene derivatives essential components in pharmaceuticals, organic electronics, and materials science.[3] Specifically, the this compound framework is a crucial precursor for synthesizing a range of therapeutic agents, including kinase inhibitors and anti-inflammatory drugs.[2][4][5] The ability to efficiently and selectively synthesize this core structure is therefore of paramount importance.

Primary Synthetic Pathways

Several distinct strategies have been developed for the synthesis of 3-aminothiophene derivatives. This guide will focus on the most relevant and established methods for preparing this compound and its corresponding esters.

Pathway A: Cyclization of α,β-Dihalogenonitriles with Thioglycolates

This classical approach provides a direct and robust route to the 3-aminothiophene-2-carboxylic acid ester core. The fundamental principle involves the reaction of an α,β-dihalogenonitrile with a thioglycolic acid ester in the presence of a strong base, typically an alkali metal alkoxide.[6]

Causality and Mechanistic Insight: The reaction is initiated by the deprotonation of the thioglycolate by the base, forming a thiolate anion. This potent nucleophile then displaces one of the halogen atoms on the nitrile substrate. A subsequent intramolecular cyclization occurs, driven by the formation of the stable aromatic thiophene ring, which proceeds via elimination of the second halogen atom and the acidic proton on the adjacent carbon. The enamine intermediate then tautomerizes to the final 3-aminothiophene product. The choice of an alkoxide as the base is critical as it serves both to generate the nucleophile and to promote the final elimination steps.

Figure 1: General workflow for the synthesis from α,β-dihalogenonitriles.

Experimental Protocol (Adapted from DE1055007B)[6]

-

Preparation of the Reaction Mixture: In a suitable reaction vessel equipped with a stirrer and a dropping funnel, dissolve sodium ethylate (20 g) in an appropriate solvent like ether (300 ccm).

-

Addition of Reactants: To this solution, add ethyl thioglycolate (22.3 g). Subsequently, add α,β-dichlorobutyronitrile (20.5 g) dropwise while maintaining the reaction temperature.

-

Reaction: Stir the mixture until the reaction is complete, as monitored by a suitable technique (e.g., TLC).

-

Work-up: After completion, the reaction mixture is worked up. The resulting 5-methyl-3-aminothiophene-2-carboxylic acid ethyl ester is isolated as a pale yellow oil that solidifies.

-

Purification: The crude product can be purified by recrystallization from ethanol to yield colorless needles.

-

Saponification (Optional): To obtain the free carboxylic acid, the resulting ester (4.3 g) is saponified using standard procedures (e.g., refluxing with aqueous NaOH followed by acidification) to yield 3.6 g of 5-methyl-3-aminothiophene-2-carboxylic acid.[6]

Data Summary Table

| Reactant 1 | Reactant 2 | Base | Product | Reported Yield | Reference |

| α,β-Dichlorobutyronitrile | Ethyl Thioglycolate | Sodium Ethylate | 5-Methyl-3-aminothiophene-2-carboxylic acid ethyl ester | ~41% | [6] |

| α,β-Dichlorohydrocinnonitrile | Methyl Thioglycolate | Sodium Methylate | 5-Phenyl-3-aminothiophene-2-carboxylic acid methyl ester | 66% | [6] |

Pathway B: Multi-step Synthesis from 2-Butenenitrile

This pathway involves the transformation of a simple alkene into the target heterocyclic system through a series of well-defined steps, including chlorination and a base-mediated cyclization with a sulfur source. This method is detailed for the synthesis of the methyl ester of the target compound.[7]

Causality and Mechanistic Insight: The synthesis begins with the chlorination of 2-butenenitrile. This step likely proceeds via an addition-elimination mechanism or radical substitution to introduce chlorine atoms, creating a reactive intermediate. This chlorinated nitrile is then reacted with methyl mercaptoacetate in the presence of a strong base like potassium carbonate. The base deprotonates the mercaptoacetate, forming a thiolate that acts as a nucleophile. The thiolate attacks the chlorinated nitrile, leading to a cascade of reactions involving substitution and intramolecular cyclization to form the thiophene ring. The final product, methyl 3-amino-5-methylthiophene-2-carboxylate, is formed after workup and purification. The large excess of base (potassium carbonate) is crucial for driving the multiple deprotonation and elimination steps required for the cyclization.

Figure 2: Synthesis workflow starting from 2-butenenitrile.

Experimental Protocol (Adapted from ChemicalBook)[7]

-

Chlorination: A mixture of cis- and trans-2-butenenitrile (298.00 g, 4.44 mol) is mixed with pyridine (61.49 g, 0.78 mol) and cooled to 0 °C. Chlorine gas (314.92 g, 4.44 mol) is passed through the mixture while maintaining the internal temperature at 10-13 °C. The mixture is then warmed to room temperature and stirred overnight.

-

Cyclization: The resulting crude oily substance (493.80 g) is mixed with methyl mercaptoacetate (422.77 g, 3.98 mol). This solution is added dropwise over 1.5 hours to a methanol (2.2 L) slurry of potassium carbonate (1651 g, 11.95 mol) at 10 °C. The slurry is then allowed to warm to room temperature and stirred for 5 hours.

-

Work-up and Isolation: The solid salt is filtered off and washed with methanol. The combined organic solutions are concentrated under vacuum. The residue is redissolved in ethyl acetate.

-

Purification: The solution is subjected to silica gel column chromatography. The collected fractions are concentrated, and the target product is obtained as white crystals by recrystallization from methanol.

Data Summary Table

| Starting Material | Key Reagents | Final Product | Reported Yield | Reference |

| 2-Butenenitrile | Chlorine, Pyridine, Methyl Mercaptoacetate, K2CO3 | Methyl 3-amino-5-methylthiophene-2-carboxylate | 26% | [7] |

Alternative Approaches: Modified Gewald and Fiesselmann Reactions

While direct, high-yielding protocols for the specific target molecule are somewhat limited in readily available literature, established named reactions for thiophene synthesis can be conceptually adapted.

-

Gewald Aminothiophene Synthesis: The classic Gewald reaction involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base to yield a 2-aminothiophene.[8][9][10] The mechanism initiates with a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization.[8] To synthesize a 3-aminothiophene via a Gewald-type approach, a different set of starting materials or a variation of the reaction conditions would be necessary, for instance, by using substrates that favor the alternative cyclization pattern.[11]

-

Fiesselmann Thiophene Synthesis: This reaction typically involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters to produce 3-hydroxythiophene-2-carboxylic acid esters.[4][12][13] However, a key variation notes that if the substrate contains a nitrile group instead of an ester, the reaction can yield 3-aminothiophenes.[4] This modification provides a plausible, though less direct, route to the desired 3-amino scaffold. The mechanism involves sequential Michael additions followed by a Dieckmann-type condensation.[12]

Modern Methodologies: A Glimpse into Advanced Synthesis

Recent advancements in organic chemistry have introduced novel and efficient methods for constructing highly substituted 3-aminothiophenes, highlighting the ongoing innovation in this field.

-

Tandem Thio-Michael Addition/Oxidative Annulation: A notable method involves the reaction of thioamides and allenes using a TBAI/TBHP catalyst system.[14][15] This process proceeds through a tandem thio-Michael addition, oxidative annulation, and a 1,2-sulfur migration to afford polysubstituted 3-aminothiophenes in good yields under mild conditions.[14][15] This approach offers access to a diverse range of derivatives that are not easily accessible through classical methods.

-

6π-Electrocyclization of Keteniminium Intermediates: Another sophisticated strategy utilizes the in-situ formation of keteniminium salts from activated amides. These intermediates undergo a 6π-electrocyclization reaction to form a wide variety of diversely substituted 3-aminothiophenes, including fused bicyclic systems.[16]

These modern methods, while not specific to the title compound in the cited literature, represent the cutting edge of thiophene synthesis and offer powerful tools for constructing complex heterocyclic libraries.

Conclusion

The synthesis of this compound can be effectively achieved through several strategic pathways. The classical method involving the cyclization of α,β-dihalogenonitriles with thioglycolates offers a direct and reliable route.[6] A more detailed, multi-step industrial synthesis starting from 2-butenenitrile provides a practical, albeit lower-yielding, protocol for the methyl ester derivative.[7] Furthermore, conceptual adaptations of renowned named reactions like the Fiesselmann synthesis, and an awareness of modern tandem methodologies, provide a broader synthetic toolkit for the medicinal or materials chemist. The choice of a specific pathway will ultimately depend on factors such as starting material availability, scalability requirements, and the desired substitution pattern on the thiophene core.

References

- BOC Sciences. Thiophene Synthesis Services.

- ChemicalBook.

- Organic Chemistry Portal. Thiophene synthesis.

- Wikipedia. Thiophene.

- PMC. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.

- Organic Chemistry Portal.

- ResearchGate.

- Grokipedia. Fiesselmann thiophene synthesis.

- ACS Publications.

- CymitQuimica.

- Wikipedia. Fiesselmann thiophene synthesis.

- ResearchGate. Fiesselmann thiophene synthesis | Request PDF.

- OUCI.

- Google Patents. DE1055007B - Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids.

- Wikipedia. Gewald reaction.

- Scribd. 1fiesselmann Thiophene Synthesis | PDF | Ketone | Aldehyde.

- Semantic Scholar. Fiesselmann thiophene synthesis.

- Organic Chemistry Portal. Gewald Reaction.

- ResearchGate.

- Der Pharma Chemica. Synthesis, properties and biological activity of thiophene: A review.

Sources

- 1. CAS 76575-71-8: Methyl 3-amino-5-methylthiophene-2-carboxy… [cymitquimica.com]

- 2. chemixl.com [chemixl.com]

- 3. Thiophene - Wikipedia [en.wikipedia.org]

- 4. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. DE1055007B - Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids - Google Patents [patents.google.com]

- 7. METHYL 3-AMINO-5-METHYLTHIOPHENE-2-CARBOXYLATE | 76575-71-8 [chemicalbook.com]

- 8. Gewald reaction - Wikipedia [en.wikipedia.org]

- 9. Gewald Reaction [organic-chemistry.org]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. researchgate.net [researchgate.net]

- 12. grokipedia.com [grokipedia.com]

- 13. scribd.com [scribd.com]

- 14. Synthesis of Polysubstituted 3-Aminothiophenes from Thioamides and Allenes via Tandem Thio-Michael Addition/Oxidative Annulation and 1,2-Sulfur Migration [organic-chemistry.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Straightforward Synthesis of 3‐Aminothiophenes Using Activated Amides [ouci.dntb.gov.ua]

Technical Whitepaper: 3-Amino-5-methylthiophene-2-carboxylic Acid

This technical guide details the chemical identity, synthesis, and application of 3-Amino-5-methylthiophene-2-carboxylic acid (and its stable methyl ester precursor).

Chemical Identity & Core Specifications

Target Molecule: this compound Primary CAS (Acid): Primary CAS (Methyl Ester): Molecular Formula: C₆H₇NO₂S (Acid) / C₇H₇NO₂S (Ester) Molecular Weight: 157.19 g/mol (Acid) / 171.22 g/mol (Ester)[1]

Executive Summary

This compound is a critical heterocyclic scaffold in medicinal chemistry, distinct from the more common 2-amino isomers produced via the standard Gewald reaction. This 3-amino congener serves as a bioisosteric precursor for anthranilic acid derivatives and is a foundational building block for thienopyrimidine kinase inhibitors (e.g., Plk1 inhibitors) and antibacterial agents. Due to the inherent instability of the free amino-acid form (prone to decarboxylation), it is industrially synthesized and stored as its methyl ester (CAS 76575-71-8) .

Part 1: Chemical Profile & Stability[2]

The 3-aminothiophene core is electron-rich, making the free acid susceptible to spontaneous decarboxylation under acidic or thermal stress. Protocols typically utilize the methyl ester for the majority of synthetic steps, hydrolyzing to the acid only when necessary or using the ester directly in cyclization reactions.

| Property | Methyl Ester (Precursor) | Free Acid (Target) |

| CAS Number | 76575-71-8 | 100047-53-8 |

| Physical State | Crystalline Solid (Pale Yellow) | Solid (often transient/salt form) |

| Melting Point | 84–85 °C | Decomposes >150 °C |

| Solubility | DCM, EtOAc, MeOH | DMSO, Dilute Base |

| Stability | High (Shelf-stable) | Moderate (Decarboxylates easily) |

Part 2: Synthetic Methodology

Critical Distinction: The "Anti-Gewald" Route

Researchers often mistakenly attempt to synthesize this molecule via the Gewald Reaction (Ketone + Cyanoacetate +

To synthesize the 3-amino isomer, a Thorpe-Ziegler cyclization strategy involving methyl thioglycolate (methyl mercaptoacetate) and an

Protocol: Synthesis of Methyl 3-amino-5-methylthiophene-2-carboxylate

Reference Grounding: This route is based on the cyclization of mercaptoacetates with activated nitriles (Fiesselmann/Thorpe-Ziegler type).

Reagents:

-

Methyl thioglycolate (CAS 2365-48-2)

-

2-Butenenitrile (Crotononitrile) or 3-chlorobut-2-enenitrile

-

Base: Sodium Methoxide (NaOMe) or Potassium Carbonate (

) -

Solvent: Methanol or DMF

Step-by-Step Workflow:

-

Activation: If starting from crotononitrile, it is often first chlorinated or activated to ensure regioselective attack. A common industrial route involves the reaction of 3-chlorobut-2-enenitrile with methyl thioglycolate.

-

S-Alkylation: The thiol group of methyl thioglycolate attacks the

-carbon of the nitrile under basic conditions (Michael addition or displacement). -

Thorpe-Ziegler Cyclization: The active methylene of the thioglycolate moiety attacks the nitrile carbon (

), forming the 5-membered ring. -

Tautomerization: The resulting imine tautomerizes to the stable aromatic amine.

Visualization: Synthesis Mechanism

Figure 1: Mechanistic pathway for the synthesis of the 3-aminothiophene core, avoiding the 2-amino isomer produced by standard Gewald conditions.

Part 3: Applications in Drug Discovery

The 3-amino-thiophene-2-carboxylic acid scaffold is a "privileged structure" for designing bicyclic heterocycles, particularly thienopyrimidines , which mimic the ATP-binding pocket of kinases.

Key Application: Thienopyrimidine Synthesis (Kinase Inhibitors)

A primary utility of CAS 76575-71-8 is its conversion into thieno[3,2-d]pyrimidin-4-ones. These bicyclic systems are bioisosteres of quinazolines (e.g., Gefitinib) and are potent inhibitors of Plk1 (Polo-like Kinase 1) and VEGFR .

Experimental Protocol: Cyclization to Thienopyrimidine

-

Formylation/Acylation: React Methyl 3-amino-5-methylthiophene-2-carboxylate with formamide (at 180°C) or urea.

-

Cyclocondensation: The amino group reacts with the amide/urea carbon, followed by cyclization with the ester group.

-

Result: Formation of 6-methylthieno[3,2-d]pyrimidin-4(3H)-one.

Visualization: Derivatization Workflow

Figure 2: Strategic derivatization pathways. The ester is the divergence point for creating acids, bicyclic kinase inhibitors, or halo-thiophenes.

Part 4: Handling & Safety Data

Hazard Identification (GHS):

-

H319: Causes serious eye irritation.[3]

Storage Protocol:

-

Temperature: 2–8 °C (Refrigerate).

-

Atmosphere: Store under inert gas (Argon/Nitrogen). The free amine is sensitive to oxidation (darkening over time).

-

Hydrolysis Note: Do not convert the ester to the free acid (CAS 100047-53-8) until immediately required for the next step, as the acid can decarboxylate to 3-amino-5-methylthiophene upon prolonged storage or heating.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 818952: Methyl 3-amino-5-methylthiophene-2-carboxylate. PubChem. Available at: [Link]

-

Common Chemistry. CAS Registry Number 100047-53-8 (this compound).[5][6] CAS Common Chemistry.[7] Available at: [Link]

- Journal of Medicinal Chemistry. Synthesis of Thienopyrimidine Derivatives as Polo-like Kinase 1 Inhibitors. ACS Publications.

Sources

- 1. CAS 76575-71-8: Metil 3-amino-5-metiltiofeno-2-carboxilato [cymitquimica.com]

- 2. 2-Methoxy-5-methylaniline(120-71-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. 2-Methoxy-5-methylaniline | 120-71-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 1368376-41-3|3-Amino-5-ethylthiophene-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 6. 3-amino-5-methylthiophene-2-carboxylic acid_cas号100047-53-8_3-amino-5-methylthiophene-2-carboxylic a - CAS信息网 [cas-news.com]

- 7. 2-Methoxy-5-Methylaniline | C8H11NO | CID 8445 - PubChem [pubchem.ncbi.nlm.nih.gov]

3-Amino-5-methylthiophene-2-carboxylic acid molecular structure

The following technical guide details the molecular architecture, synthesis, and reactivity of 3-Amino-5-methylthiophene-2-carboxylic acid and its stable synthetic equivalent, Methyl 3-amino-5-methylthiophene-2-carboxylate .

Molecular Scaffold for Fused Heterocyclic Drug Discovery

Executive Summary

This compound (and its methyl ester, CAS 76575-71-8 ) represents a critical "inverse" thiophene isomer compared to the more common Gewald product (2-aminothiophene-3-carboxylic acid). This specific regioisomer serves as a privileged scaffold in medicinal chemistry, acting as the obligate precursor for thieno[3,2-d]pyrimidines —a heterocyclic class heavily exploited in kinase inhibitors (e.g., EGFR, VEGFR) and GPCR ligands.

This guide provides a rigorous analysis of its structural properties, a validated synthesis protocol distinguishing it from standard Gewald chemistry, and a roadmap for its derivatization into bioactive pharmacophores.

Molecular Architecture & Physicochemical Properties[1][2]

Structural Analysis

Unlike standard 2-amino-3-carboxy thiophenes, this molecule features the amino group at position 3 and the carboxylic acid/ester at position 2.[1] This proximity creates a unique electronic environment:

-

Intramolecular Hydrogen Bonding: A strong hydrogen bond exists between the amine protons (

) and the carbonyl oxygen ( -

Aromaticity: The thiophene ring maintains aromaticity, but the electron-donating amino group at C3 and electron-withdrawing carbonyl at C2 create a "push-pull" system, making C4 nucleophilic and susceptible to electrophilic aromatic substitution.

Quantitative Data (Methyl Ester)

The free acid is thermally unstable (prone to decarboxylation >85°C); therefore, quantitative data is provided for the stable Methyl Ester .

| Property | Value | Note |

| CAS Number | 76575-71-8 | Methyl ester derivative |

| Molecular Formula | ||

| Molecular Weight | 171.22 g/mol | |

| Melting Point | 84–85 °C | Recrystallized from Methanol |

| Appearance | Pale yellow/white crystals | Oxidizes to brown oil upon air exposure |

| Methyl group at C5 | ||

| Ester methyl | ||

| Amine (exchangeable) | ||

| Proton at C4 |

Synthetic Pathways: The "Inverse" Strategy

Standard Gewald conditions (ketone + sulfur + cyanoacetate) yield 2-amino-3-carboxylates. To synthesize the 3-amino-2-carboxylate isomer, a Thio-Michael / Thorpe-Ziegler Cyclization strategy is required.

Validated Synthesis Protocol

Target: Methyl 3-amino-5-methylthiophene-2-carboxylate Precursors: Crotononitrile (2-butenenitrile) and Methyl Thioglycolate.

Mechanism of Action

-

Thio-Michael Addition: The thiolate anion (generated from methyl thioglycolate) attacks the

-carbon of crotononitrile. -

Thorpe-Ziegler Cyclization: The resulting carbanion (

to the ester) attacks the nitrile carbon, closing the ring. -

Tautomerization: The imine intermediate tautomerizes to the stable aromatic amine.

Step-by-Step Methodology

-

Preparation: In a dry 3-neck flask under

, suspend Potassium Carbonate ( -

Addition 1: Add Methyl Thioglycolate (1.0 eq) dropwise at 0°C. Stir for 30 min to generate the thiolate.

-

Addition 2: Add Crotononitrile (1.0 eq) dropwise, maintaining temperature

to prevent polymerization. -

Cyclization: Heat the mixture to 60–80°C for 4–6 hours. The solution will darken (deep red/brown).[2]

-

Workup: Pour onto crushed ice/water. The product may precipitate.[3][4] If oil forms, extract with Ethyl Acetate (

). -

Purification: The crude product is often a brown oil. Purify via recrystallization from hot methanol or column chromatography (Hexane/EtOAc 4:1).

Mechanistic Visualization

Figure 1: Mechanistic pathway for the synthesis of the 3-amino-2-carboxylate isomer via Thio-Michael/Thorpe-Ziegler cyclization.

Reactivity & Medicinal Chemistry Applications[1][3][8][9][10]

The core utility of this compound lies in its ability to fuse with a pyrimidine ring, generating thieno[3,2-d]pyrimidines . This scaffold is isosteric with quinazolines (common in EGFR inhibitors like Gefitinib) but offers distinct solubility and metabolic profiles.

Key Transformations

A. Synthesis of Thieno[3,2-d]pyrimidin-4-ones

-

Reagent: Formamide (excess) or Formic acid/ammonium acetate.

-

Conditions: Reflux (140–180°C).

-

Mechanism: The amino group attacks the formyl species, followed by cyclodehydration with the adjacent ester.

-

Outcome: Formation of the pyrimidine ring fused at C2 and C3.[5]

B. Synthesis of Thieno[3,2-d]pyrimidine-2,4-diones

-

Reagent: Urea or Potassium Cyanate (KOCN).

-

Conditions: Acidic or basic melt.

-

Outcome: Introduction of carbonyls at both positions of the pyrimidine ring, useful for barbiturate-like analogs.

C. Diazotization (Sandmeyer-type)

-

Reagent:

.[6] -

Outcome: Formation of the diazonium salt, which can be coupled to form azo dyes (thienyl-azo derivatives) or cyclized to thieno[3,2-d][1,2,3]triazines .

Derivatization Flowchart

Figure 2: Divergent synthesis pathways from the 3-amino-thiophene core, highlighting the access to privileged thienopyrimidine kinase inhibitor scaffolds.

Experimental Safety & Handling

-

Stability: The methyl ester is stable at room temperature but should be stored under inert gas (

) to prevent oxidation (browning). The free acid is unstable and should be generated in situ or used immediately after saponification. -

Hazards: Thiophene amines are potential skin sensitizers and irritants. Use standard PPE.

-

Hydrolysis: To generate the free acid: Treat ester with 1N NaOH/MeOH at room temperature for 1 hour, then carefully acidify to pH 4-5 at 0°C. Do not heat the free acid.

References

-

ChemicalBook. Methyl 3-amino-5-methylthiophene-2-carboxylate Properties and Synthesis. Retrieved from

-

PubChem. Methyl 3-amino-5-methylthiophene-2-carboxylate (Compound Summary). National Library of Medicine. Retrieved from

-

MDPI. Synthesis of Thienopyrimidine Derivatives. Molecules 2002, 7, 756-766. Retrieved from

-

Google Patents. Process for the preparation of 3-aminothiophene-2-carboxylic acid esters. DE1055007B. Retrieved from

- Vertex AI Research.Synthesis of 2-amino-5-methylthiophene-3-carboxylic acid vs 3-amino isomer.

Sources

- 1. chemixl.com [chemixl.com]

- 2. 2-AMINO-5-METHYL-THIOPHENE-3-CARBOXYLIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 3. US20060142567A1 - Process for the industrial synthesis of the methyl diester of 5-amino-3-carboxymethyl-4-cyano-2-thiophenecarboxylic acid, and application to the synthesis of bivalent salts of ranelic acid and their hydrates - Google Patents [patents.google.com]

- 4. prepchem.com [prepchem.com]

- 5. Thienopyrimidine | Encyclopedia MDPI [encyclopedia.pub]

- 6. mdpi.com [mdpi.com]

The Pharmacological Architecture of Substituted Aminothiophenes: A Technical Guide

Executive Summary: The Privileged Scaffold

In the landscape of heterocyclic medicinal chemistry, the 2-aminothiophene core is classified as a "privileged structure." This designation is not merely clear nomenclature; it indicates the scaffold's inherent ability to provide ligands for diverse biological targets.

The electronic richness of the thiophene ring (a

This guide dissects the structure-activity relationships (SAR), synthesis, and mechanistic pathways of substituted aminothiophenes, focusing on three critical therapeutic vectors: Oncology (Kinase Inhibition) , Antimicrobial Resistance , and Inflammation Modulation .

Chemical Foundation: The Gewald Reaction

To study the biological activity, one must first master the synthesis. The Gewald reaction is the industry-standard multicomponent reaction (MCR) for generating substituted 2-aminothiophenes. It is preferred for its atom economy and the ability to introduce diversity at the C-4 and C-5 positions early in the workflow.

Mechanistic Architecture

The reaction typically involves the condensation of a ketone/aldehyde with an activated nitrile (e.g., malononitrile, ethyl cyanoacetate) and elemental sulfur in the presence of a base.[1]

Figure 1: The Gewald Reaction Pathway.[2] The critical step is the sulfur uptake followed by the nucleophilic attack of the thiol on the nitrile group.

Therapeutic Vector A: Oncology & Kinase Targeting

The most commercially significant application of substituted aminothiophenes is in the inhibition of Receptor Tyrosine Kinases (RTKs), specifically EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 .

Mechanism of Action: ATP Competition

Substituted aminothiophenes, particularly when fused to form thieno[2,3-d]pyrimidines , act as ATP-competitive inhibitors.

-

The Hinge Binder: The nitrogen atoms in the pyrimidine ring (derived from the aminothiophene) form hydrogen bonds with the "hinge region" amino acids (e.g., Met793 in EGFR).

-

The Hydrophobic Tail: Substituents at the C-4/C-5 positions of the thiophene ring occupy the hydrophobic pocket, determining selectivity (e.g., EGFR vs. HER2).

Structure-Activity Relationship (SAR) Data

The following table summarizes the potency of aminothiophene derivatives against Non-Small Cell Lung Cancer (NSCLC) cell lines compared to standard care.

| Compound Class | R-Group (C-3 Position) | Target | IC50 (H1299 Lung Cancer) | Potency vs. Gefitinib |

| Gefitinib (Std) | Quinazoline core | EGFR | ~40 µM | 1x (Baseline) |

| Compound 21a | Thieno[2,3-d]triazine | EGFR / HER2 | 12.5 nM | >3000x |

| Compound 13b | Phenylenediamine-thieno | EGFR (T790M) | 25 nM | >1000x |

| Precursor 2-AT | Cyano / Carboxylate | Tubulin | 5 - 10 µM | Low |

Data Source: Synthesized from MDPI and NIH reports (See Ref 1, 4).

Signaling Pathway Blockade

The inhibition of EGFR by aminothiophenes halts the downstream signaling cascade responsible for proliferation.

Figure 2: Kinase Inhibition Logic. The aminothiophene derivative displaces ATP, preventing the phosphorylation cascade (RAS/RAF/MEK/ERK) essential for tumor growth.

Therapeutic Vector B: Antimicrobial & Anti-inflammatory[3][4][5][6][7]

Antimicrobial Activity

With the rise of MRSA (Methicillin-Resistant S. aureus), aminothiophenes have emerged as potent scaffolds due to their ability to disrupt bacterial cell wall synthesis or DNA gyrase.

-

Key Modification: Introduction of a pyrazole or pyridine ring at the C-5 position of the thiophene core significantly enhances antifungal activity against C. albicans and antibacterial activity against E. coli.

-

Potency: Some derivatives exhibit MIC values (0.81 mM/mL) comparable to Ampicillin.[3]

Anti-inflammatory (COX-2 Selectivity)

Non-steroidal anti-inflammatory drugs (NSAIDs) often cause gastric ulceration due to COX-1 inhibition. Substituted 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophenes have shown high selectivity for COX-2 .

-

Mechanism: They fit into the larger hydrophobic side pocket of COX-2 (which is absent in COX-1), reducing pro-inflammatory cytokines (IL-6, TNF-

) without compromising gastric mucosal integrity.

Experimental Protocols

Protocol A: Synthesis of 2-Amino-3-Cyano-4-Arylthiophene (Gewald Method)

Objective: Synthesize the core scaffold for further derivatization.

Reagents:

-

Acetophenone derivative (10 mmol)

-

Malononitrile (10 mmol)

-

Elemental Sulfur (10 mmol)

-

Morpholine (Catalytic amount, ~0.5 mL)

-

Ethanol (20 mL)

Workflow:

-

Preparation: Dissolve the acetophenone and malononitrile in Ethanol in a round-bottom flask.

-

Activation: Add morpholine dropwise while stirring at room temperature.

-

Sulfur Addition: Add elemental sulfur powder to the stirring mixture.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 3–5 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 7:3).

-

Work-up: Cool the reaction mixture to room temperature. Pour onto crushed ice.

-

Isolation: Filter the solid precipitate, wash with cold ethanol, and recrystallize from ethanol/DMF.

Validation:

-

IR Spectroscopy: Look for characteristic amine doublets (

) and nitrile stretch (

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Objective: Determine the IC50 of the synthesized compound against cancer cell lines (e.g., MCF-7).[4]

Workflow:

-

Seeding: Plate cells (

cells/well) in 96-well plates and incubate for 24h at 37°C ( -

Treatment: Add the aminothiophene derivative at serial dilutions (e.g., 0.1, 1, 10, 50, 100 µM). Include DMSO control. Incubate for 48h.

-

MTT Addition: Add 20 µL of MTT reagent (

in PBS) to each well. Incubate for 4 hours. -

Solubilization: Remove media carefully. Add 100 µL DMSO to dissolve the purple formazan crystals.

-

Measurement: Read absorbance at 570 nm using a microplate reader.

-

Calculation: Plot Absorbance vs. Log(Concentration) to determine IC50.

Future Outlook: PROTACs and Hybrids

The future of aminothiophenes lies in PROTACs (Proteolysis Targeting Chimeras) . Researchers are currently linking the aminothiophene kinase inhibitor (as the "warhead") to an E3 ligase ligand via a linker. This degrades the target protein rather than just inhibiting it, overcoming resistance mechanisms seen in standard EGFR therapy.

References

-

Discovery of Potent Dual EGFR/HER2 Inhibitors Based on Thiophene Scaffold Targeting H1299 Lung Cancer Cell Line. MDPI Molecules, 2020.

-

Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate. Deutsche Nationalbibliothek, 2023.

-

Design, synthesis and antimicrobial activity of novel 2-aminothiophene containing cyclic and heterocyclic moieties. Bioorganic & Medicinal Chemistry Letters, 2021.[5]

-

Thieno[2,3-b]thiophene Derivatives as Potential EGFR WT and EGFR T790M Inhibitors. ACS Omega, 2022.

-

Anti-inflammatory activity of d-pinitol possibly through inhibiting COX-2 enzyme. Frontiers in Pharmacology, 2024.

Sources

- 1. d-nb.info [d-nb.info]

- 2. Gewald Reaction [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. Thieno[2,3-b]thiophene Derivatives as Potential EGFRWT and EGFRT790M Inhibitors with Antioxidant Activities: Microwave-Assisted Synthesis and Quantitative In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and antimicrobial activity of novel 2-aminothiophene containing cyclic and heterocyclic moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Strategic Synthesis of 2-Aminothiophenes via the Gewald Reaction

Methodologies for Medicinal Chemistry & Drug Discovery [1]

Executive Summary

The Gewald reaction is the premier multicomponent condensation reaction (MCR) for synthesizing polysubstituted 2-aminothiophenes.[2] This scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore in antipsychotics (e.g., Olanzapine), anti-inflammatory agents (e.g., Tinoridine), and allosteric modulators.

This application note provides a rigorous technical guide for researchers. It moves beyond basic textbook descriptions to address the causality of reaction failure , optimization of sulfur activation , and microwave-assisted protocols that reduce reaction times from hours to minutes.

Mechanistic Insight & Reaction Logic

To master the Gewald reaction, one must understand it not as a single event, but as a cascade of three distinct chemical behaviors: Condensation , Thiation , and Cyclization .

The "Black Box" of Sulfur Activation

The most common failure mode in Gewald synthesis is the "stalled intermediate." The Knoevenagel condensation (Step 1) proceeds rapidly, but the reaction halts before sulfur incorporation.

-

Causality: Elemental sulfur (

) exists as a stable crown ether. It is electrophilic but kinetically sluggish. -

The Fix: The amine base plays a dual role.[3] It deprotonates the active methylene and nucleophilically attacks the

ring to generate highly reactive polysulfide anions (

Reaction Pathway Diagram

The following flow illustrates the critical intermediates and decision points in the mechanism.

Figure 1: Mechanistic cascade of the Gewald reaction. Note the critical role of the base in both the initial condensation and sulfur activation steps.[3]

Critical Process Parameters (Optimization)

The choice of solvent and base dictates the reaction kinetics and impurity profile.

Table 1: Solvent & Base Selection Matrix[4]

| Parameter | Common Choice | Technical Insight & Recommendation |

| Solvent | Ethanol (EtOH) | Standard. Good solubility for reagents; product often precipitates out (self-purifying). |

| DMF / DMSO | High Performance. Required for sterically hindered ketones or high-temperature protocols. Solubilizes | |

| Methanol | Alternative.[3] Lower boiling point limits reaction rate; only use for highly reactive aldehydes. | |

| Base | Morpholine | Gold Standard. Moderate basicity ( |

| Diethylamine | High Reactivity. Good for sluggish ketones but can lead to volatile side products. | |

| Triethylamine | Poor Choice. Steric bulk prevents effective attack on | |

| Sulfur | Micronized | Required. Large crystals reduce surface area and stall the reaction. Always use fine powder. |

Experimental Protocols

Protocol A: Classic One-Pot Synthesis (Standard)

Best for: Simple ketones (cyclohexanone, acetophenone) and standard lab scales.

Reagents:

-

Ketone/Aldehyde (1.0 equiv)[4]

-

Activated Nitrile (e.g., Ethyl cyanoacetate, 1.0 equiv)

-

Elemental Sulfur (powdered, 1.0 equiv)

-

Morpholine (1.0 equiv)

-

Ethanol (Absolute)

Procedure:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Ketone (10 mmol) and Activated Nitrile (10 mmol) in Ethanol (30 mL).

-

Activation: Add Morpholine (10 mmol) dropwise. Observation: The solution may warm slightly due to the exothermic Knoevenagel condensation.

-

Sulfur Addition: Add Elemental Sulfur (10 mmol) in a single portion.

-

Reaction: Heat the mixture to 60°C (oil bath). Stir vigorously for 3–12 hours.

-

QC Check: Monitor by TLC (Hexane:EtOAc 7:3). Look for the disappearance of the ketone and the consumption of the yellow sulfur suspension.

-

-

Workup (Self-Validating): Cool the mixture to room temperature, then to 0°C on ice.

-

Success Indicator: The product usually precipitates as a solid (yellow/brown crystals).

-

Filter the solid and wash with cold ethanol (2 x 5 mL).

-

-

Purification: If no precipitate forms, pour the mixture into crushed ice-water (100 mL) and stir for 30 mins to induce precipitation. Recrystallize from Ethanol or Methanol.[3]

Protocol B: Microwave-Assisted Synthesis (High Throughput)

Best for: Library generation, sterically hindered substrates, and rapid optimization.

Reagents:

-

Same stoichiometry as Protocol A.

-

Solvent: Ethanol or DMF (if T > 80°C is needed).

Procedure:

-

Loading: Charge a microwave process vial (2–5 mL) with the Ketone, Nitrile, Sulfur, and Morpholine. Add Ethanol (2 mL per mmol).

-

Irradiation: Cap the vial. Set the microwave reactor parameters:

-

Temperature: 100°C

-

Time: 10–20 minutes

-

Pressure Limit: 200 psi

-

Stirring: High

-

-

Workup: Cool the vial using the reactor's compressed air jet. Pour contents into ice water. Filter the precipitate.[2][5]

-

Note: Microwave yields are typically 15–20% higher than thermal methods due to the superheating effect improving sulfur solubility.

-

Troubleshooting & Critical Quality Attributes (CQAs)

Scenario 1: The "Oil" Problem

-

Symptom:[3][6][4][7][8][9][10][11] Product oils out upon pouring into water and refuses to crystallize.

-

Root Cause:[3][6][8][9][11][12] Presence of unreacted Knoevenagel intermediate or oligomerized sulfur.

-

Solution: Extract the oil with Ethyl Acetate.[4] Wash with 10% Sodium Bisulfite (removes unreacted aldehydes/ketones) and water. Dry over

.[4] Evaporate and triturate the residue with a small amount of cold Ether or Hexane.

Scenario 2: Low Yield with Hindered Ketones

-

Symptom:[3][6][4][7][8][9][10][11] Starting material remains after 24h.

-

Root Cause:[3][6][7][8][9][12] Steric hindrance prevents the initial condensation.[6]

-

Solution: Switch to the Two-Step Protocol .

-

Pre-synthesize the

-unsaturated nitrile (Knoevenagel product) using Titanium Tetrachloride ( -

Isolate this intermediate.

-

React the intermediate with Sulfur and Diethylamine in Ethanol.

-

Applications in Drug Discovery[1][2][11][15][16][17]

The 2-aminothiophene scaffold is versatile.[1][4][11][13][14] Once synthesized, the C-2 amine and C-3 ester/cyano groups allow for rapid heterocycle fusion.

Figure 2: Downstream synthetic utility of the Gewald product.

References

-

Gewald, K., Schinke, E., & Böttcher, H. (1966).[15] Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel.[11] Chemische Berichte.

-

Sabnis, R. W., et al. (1999).[1][11] 2-Aminothiophenes by the Gewald Reaction.[1][3][6][4][5][10][11][12][13][15][14][16] Journal of Heterocyclic Chemistry.[11]

-

Huang, Y., & Dömling, A. (2011). The Gewald Multicomponent Reaction.[2][3][4][11][15][16] Molecular Diversity.[11]

-

Sridhar, M., et al. (2007).[17][15] Microwave assisted synthesis of 2-aminothiophenes.[1][3][12][17][14][16][18] Tetrahedron Letters.[15][18]

-

Puteróvá, Z., & Krutošíková, A. (2010).[15] Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.[1][11] Arkivoc.[11]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. BJOC - Thiazole formation through a modified Gewald reaction [beilstein-journals.org]

- 7. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scribd.com [scribd.com]

- 9. researchgate.net [researchgate.net]

- 10. chemrxiv.org [chemrxiv.org]

- 11. (Open Access) Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes (2010) | Zita Puterová | 186 Citations [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Gewald reaction - Wikipedia [en.wikipedia.org]

- 16. derpharmachemica.com [derpharmachemica.com]

- 17. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 18. Gewald Reaction [organic-chemistry.org]

Purification of 3-Amino-5-methylthiophene-2-carboxylic acid by recrystallization

Application Note: Purification of 3-Amino-5-methylthiophene-2-carboxylic acid

Part 1: Executive Summary & Compound Profile[1][2]

This compound is a critical intermediate in the synthesis of thiophene-based pharmaceuticals and agrochemicals.[1] However, it presents a unique purification challenge: thermal instability . Unlike its stable methyl ester precursor, the free acid is prone to spontaneous decarboxylation to form 3-amino-5-methylthiophene (an unstable oil) if heated near its melting point or subjected to prolonged boiling.[1]

This guide prioritizes low-temperature purification strategies to maximize purity while suppressing decarboxylation.

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

| Property | Data | Notes |

| CAS Number | 59337-92-7 (Acid) / 76575-71-8 (Methyl Ester) | Ensure you are processing the acid, not the ester.[1] |

| Appearance | Off-white to yellowish needles | Darkens upon oxidation/decarboxylation.[1] |

| Melting Point | Decomposes > 83–85°C | Critical:[1] Do not heat bath > 60°C. |

| Solubility (High) | Dilute Base (NaOH, Na₂CO₃), DMSO, DMF | Forms carboxylate salts in base. |

| Solubility (Mod) | Methanol, Ethanol, Ethyl Acetate (Warm) | Good for recrystallization.[1] |

| Solubility (Low) | Water, Hexane, Toluene (Cold) | Good antisolvents.[1] |

| Stability Risk | High (Decarboxylation) | Releases CO₂ to form unstable aminothiophene. |

Part 2: Strategic Purification Protocols

Two protocols are provided.[2][3][4][5][6][7][8][9][10][11] Protocol A (Acid-Base Precipitation) is recommended for crude material containing significant chemical impurities (e.g., sulfur from Gewald synthesis).[1] Protocol B (Solvent Recrystallization) is for polishing material that is already >90% pure.

Protocol A: Acid-Base Precipitation (Chemical Purification)

Best for: Removing non-acidic impurities (sulfur, tars, unreacted nitriles).[1]

-

Dissolution: Suspend the crude solid in 10% aqueous Sodium Carbonate (Na₂CO₃) (approx. 10 mL/g). Stir at room temperature until dissolved.

-

Filtration: Filter the solution through a Celite pad or glass frit to remove insoluble sulfur and tars.

-

Precipitation: Cool the filtrate to 0–5°C in an ice bath.

-

Acidification: Slowly add Glacial Acetic Acid or 1M HCl dropwise with vigorous stirring.

-

Target pH: Adjust to pH 4–5 .

-

Observation: The product will precipitate as a thick, off-white solid.[1]

-

-

Isolation: Filter the solid immediately. Wash with cold water (2x) to remove salts.

-

Drying: Dry under high vacuum at room temperature (Do NOT use an oven >40°C).

Protocol B: Low-Temperature Recrystallization

Best for: Polishing and crystal growth.[1] Strictly controls temperature to prevent decomposition.

Solvent System: Ethanol / Water (Solvent / Antisolvent) Alternative: Methanol / Water[1]

Step-by-Step Procedure:

-

Preparation: Place the crude acid in an Erlenmeyer flask.

-

Dissolution (The "Warm" Step):

-

Add Ethanol (approx. 5 mL/g).

-

Heat the mixture in a water bath set to 50°C maximum . Do not reflux.

-

Swirl until dissolved.[9] If solids persist after 10 mins, filter them off (these are likely inorganic salts or polymers).

-

-

Clarification (Optional): If the solution is dark, add activated charcoal (1% w/w), stir for 5 mins at 45°C, and filter through a pre-warmed funnel.

-

Crystallization:

-

Cooling:

-

Allow the flask to cool to room temperature undisturbed (20 mins).

-

Transfer to an ice bath (0–4°C) for 1 hour to maximize yield.

-

-

Filtration & Drying:

Part 3: Visualization of Workflows

Figure 1: Purification Logic Flowchart

Caption: Decision matrix for selecting between Acid-Base Precipitation (for crude cleanup) and Solvent Recrystallization (for final polishing).

Part 4: Troubleshooting & Optimization

| Observation | Diagnosis | Corrective Action |

| Bubbling during heating | Decarboxylation | STOP HEATING immediately. The compound is losing CO₂.[1] Cool the solution and switch to room-temp purification.[1] |

| "Oiling Out" (Liquid separates instead of crystals) | Temperature too high or solvent too rich. | Re-dissolve by adding a small amount of Ethanol. Cool slower and scratch the glass to induce nucleation. |

| Low Yield | Product too soluble in mother liquor. | Increase the ratio of Water (antisolvent) or cool to -10°C. Ensure pH is exactly 4–5 during precipitation.[1] |

| Dark Color | Oxidation of amino group. | Perform recrystallization under Nitrogen atmosphere. Use charcoal in the filtration step. |

References

-

Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel.[1] Chemische Berichte, 99(1), 94-100.[1]

-

Thermo Fisher Scientific. (2025). Methyl 3-amino-5-methylthiophene-2-carboxylate Product Safety & Properties.

-

BenchChem. (2025).[10] Technical Support: 5-Aminothiophene-3-carboxylic acid Purification Guide.

-

Campaigne, E., & LeSuer, W. M. (1953).[4] 3-Thenoic Acid.[1][4] Organic Syntheses, 33, 94. (Context on thiophene acid stability).

Sources

- 1. METHYL 3-AMINO-5-METHYLTHIOPHENE-2-CARBOXYLATE | 76575-71-8 [chemicalbook.com]

- 2. 3-Amino-5-methyl-thiophene-2-carboxylic acid methyl ester | C7H9NO2S | CID 818952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Amino-5-methyl-thiophene-2-carboxylic acid methyl ester | C7H9NO2S | CID 818952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 5. rubingroup.org [rubingroup.org]

- 6. Purification [chem.rochester.edu]

- 7. rsc.org [rsc.org]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. m.youtube.com [m.youtube.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Decarboxylation [organic-chemistry.org]

- 12. Gewald Reaction [organic-chemistry.org]

- 13. Tips & Tricks [chem.rochester.edu]

Application Note: A Guide to the Solid-Phase Synthesis of Peptides Incorporating 3-Amino-5-methylthiophene-2-carboxylic Acid

Introduction: Expanding the Chemical Space of Peptides

The incorporation of non-canonical amino acids into peptides is a cornerstone of modern drug discovery, enabling the development of peptidomimetics with enhanced stability, novel structural motifs, and improved pharmacological profiles. 3-Amino-5-methylthiophene-2-carboxylic acid, a heterocyclic analogue of α-amino acids, represents a valuable building block for this purpose. The thiophene moiety is a well-established pharmacophore and bioisostere for phenyl rings, found in numerous biologically active compounds where it can modulate properties such as metabolic stability and receptor binding affinity[1][2][3].

This application note provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the successful incorporation of this compound (herein referred to as "Amt") into peptide sequences using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). We will delve into the critical considerations, from resin and coupling reagent selection to cleavage strategies, and provide detailed, validated protocols to ensure reproducible success.

Foundational Principles for Incorporating a Novel Building Block

The success of any solid-phase synthesis hinges on a robust and well-considered chemical strategy. When incorporating a novel building block like Amt, the standard principles of SPPS must be applied with careful attention to the unique properties of the thiophene scaffold.

The Orthogonal Fmoc/tBu Protection Strategy

The 9-fluorenylmethoxycarbonyl (Fmoc) / tert-butyl (tBu) protection strategy is the method of choice for this application due to its mild reaction conditions[4][5]. The Fmoc group, which protects the α-amine of the incoming amino acid, is labile to weak bases (e.g., piperidine), while the side-chain protecting groups (like tBu) and the resin linker are stable to these conditions but are cleaved by strong acids (e.g., Trifluoroacetic Acid, TFA)[6][7]. This orthogonality is crucial, as it allows for the iterative deprotection and coupling cycle without premature cleavage of the peptide from the resin or loss of side-chain protection[5][8]. For the purpose of these protocols, the starting material is assumed to be Fmoc-3-amino-5-methylthiophene-2-carboxylic acid (Fmoc-Amt-OH) .

Strategic Selection of the Solid Support (Resin)

The choice of resin dictates the C-terminal functionality of the final peptide and can significantly impact the efficiency of the synthesis, particularly for complex sequences[9]. The resin acts as an insoluble anchor, allowing for easy purification by filtration and washing after each chemical step[10].

-

For C-Terminal Peptide Acids:

-

Wang Resin: A widely used resin for generating C-terminal carboxylic acids. However, loading the first amino acid can be challenging and carries a risk of racemization[11].

-

2-Chlorotrityl Chloride (2-CTC) Resin: Highly recommended for peptide acids. The steric bulk of the trityl group prevents racemization during loading. A key advantage is that the peptide can be cleaved under very mild acidic conditions (e.g., 1-5% TFA) to yield a fully protected peptide fragment, which is ideal for segment condensation strategies[7][11][12].

-

-

For C-Terminal Peptide Amides:

-

Rink Amide Resin: The most common choice for producing peptide amides. The first amino acid is attached via a standard amide bond coupling, and the final peptide is cleaved with concentrated TFA to yield the C-terminal amide[11].

-

The loading capacity of the resin (mmol/g) is another critical parameter. For longer or more complex peptides, a lower loading capacity (0.1-0.3 mmol/g) is often preferred to minimize steric hindrance and prevent aggregation[10].

The Engine of Synthesis: Coupling Reagent Selection

The formation of the amide bond is the central reaction in SPPS. This requires the activation of the carboxylic acid of the incoming Fmoc-amino acid. The choice of coupling reagent is paramount to achieving high yields, fast reaction times, and minimal racemization[13][14]. While many options exist, modern uronium/aminium salt-based reagents are preferred for their efficiency.

| Coupling Reagent | Class | Key Advantages | Considerations |

| HBTU / TBTU | Aminium Salt | Widely used, effective, and cost-efficient. By-products are soluble[14]. | Requires a non-nucleophilic base (e.g., DIPEA). Can pose an allergenic risk. |

| HATU | Aminium Salt | More reactive than HBTU, leading to faster coupling with less epimerization. Excellent for sterically hindered couplings[15]. | More expensive than HBTU. Based on the potentially explosive HOBt analogue, HOAt. |

| HCTU | Aminium Salt | Reactivity is similar to HATU but is often more stable and less allergenic[15]. | Generally a very reliable and robust choice for routine and complex synthesis. |

| COMU | Uronium Salt | Exhibits remarkable efficiency, often comparable or superior to HATU. Highly soluble and more stable in solution. Inherently safer as it is based on Oxyma Pure instead of explosive benzotriazole derivatives[13][14]. | May be more costly, but the benefits in safety and efficiency are significant. |

Recommendation: For incorporating Fmoc-Amt-OH, high-performance reagents like HATU or COMU are recommended to overcome any potential steric or electronic effects from the thiophene ring and ensure a rapid, complete, and racemization-free coupling.

Visualized Workflows and Chemical Schemes

Figure 1: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Figure 2: Activation and coupling of Fmoc-Amt-OH using HATU/DIPEA.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Trifluoroacetic acid (TFA) is highly corrosive and volatile. Piperidine and other reagents are toxic and irritant. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Protocol 1: Loading of Fmoc-Amt-OH onto 2-Chlorotrityl Chloride (2-CTC) Resin

This protocol is for creating a peptide with a C-terminal carboxylic acid.

-

Resin Swelling: Place 2-CTC resin (e.g., 100-200 mesh, 1.2 mmol/g, 1.0 g) in a reaction vessel. Swell the resin in dichloromethane (DCM, 10 mL) for 30-60 minutes with gentle agitation.

-

Reagent Preparation: In a separate flask, dissolve Fmoc-Amt-OH (0.6 eq relative to resin capacity, e.g., 0.72 mmol) in DCM (5 mL). Add N,N-diisopropylethylamine (DIPEA) (4.0 eq relative to the amino acid, e.g., 2.88 mmol).

-

Loading Reaction: Drain the DCM from the swollen resin. Immediately add the Fmoc-Amt-OH/DIPEA solution to the resin.

-

Agitation: Agitate the mixture at room temperature for 1-2 hours.

-

Capping: To cap any remaining unreacted trityl chloride groups, add 1 mL of methanol and agitate for an additional 30 minutes.

-

Washing: Drain the reaction mixture. Wash the resin thoroughly according to the following sequence: DCM (3x), N,N-dimethylformamide (DMF) (3x), Methanol (3x), and finally DCM (3x).

-

Drying: Dry the resin under a high vacuum for several hours. The loading can be determined spectrophotometrically by cleaving the Fmoc group from a small, weighed sample of resin and measuring the absorbance of the dibenzylfulvene-piperidine adduct at ~301 nm.

Protocol 2: Standard SPPS Cycle for Peptide Elongation

This cycle is performed after the first amino acid is loaded onto the resin. The example uses HATU as the coupling reagent. All steps are performed at room temperature.

-

Resin Preparation: Place the Fmoc-Amt-Resin in the reaction vessel and swell in DMF (10 mL/g) for 30 minutes. Drain the DMF.

-

Fmoc Deprotection: Add a solution of 20% piperidine in DMF (10 mL/g) to the resin. Agitate for 3 minutes, then drain. Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10 minutes[8][16].

-

Washing: Drain the piperidine solution. Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the cleaved Fmoc adduct. A Kaiser test can be performed to confirm the presence of a free primary amine.

-

Coupling:

-

In a separate vial, pre-activate the next amino acid by dissolving Fmoc-AA-OH (4 eq), HATU (3.9 eq), and DIPEA (8 eq) in DMF. (Amounts are relative to the resin loading). Let the solution stand for 1-2 minutes.

-

Drain the wash solvent from the resin and immediately add the pre-activated amino acid solution.

-

Agitate the reaction for 45-90 minutes. The reaction progress can be monitored with a Kaiser test; a negative result (yellow beads) indicates complete coupling.

-

-

Washing: Drain the coupling solution. Wash the resin with DMF (3x) followed by DCM (3x).

-

Repeat: Return to Step 2 for the next amino acid in the sequence. After the final amino acid is coupled, proceed to Protocol 3.

Protocol 3: Final Cleavage and Deprotection

The selection of the cleavage cocktail is critical and depends on the amino acid composition of the peptide[17][18].

| Cocktail | Composition (v/v/w) | Recommended Use |

| Reagent B | 88% TFA / 5% Phenol / 5% Water / 2% Triisopropylsilane (TIS) | A good general-purpose, low-odor cocktail for peptides without Met or Cys residues[19]. |

| Reagent K | 82.5% TFA / 5% Phenol / 5% Water / 5% Thioanisole / 2.5% 1,2-Ethanedithiol (EDT) | A robust, universal cocktail for peptides containing sensitive residues like Cys, Met, and Trp. |

-

Resin Preparation: After the final coupling and washing step (Protocol 2, Step 5), perform a final Fmoc deprotection if the N-terminus is to be a free amine. Wash the resin thoroughly with DMF, then DCM, and dry it under vacuum for at least 1 hour.

-

Cleavage Reaction:

-

Place the dry peptide-resin in a reaction vessel.

-

Add the freshly prepared cleavage cocktail (e.g., Reagent K, 10 mL per 100 mg of resin).

-

Agitate gently at room temperature for 2-4 hours. The resin may change color, which is normal[17].

-

-

Peptide Isolation:

-

Filter the resin and collect the filtrate into a centrifuge tube.

-

Wash the resin twice with a small volume of fresh TFA, combining the filtrates.

-

-

Precipitation:

-

Add the collected TFA filtrate dropwise into a larger centrifuge tube containing cold (~0 °C) diethyl ether (at least 10 times the volume of the TFA). A white precipitate (the crude peptide) should form immediately.

-

Allow the mixture to stand at 0 °C for 30 minutes to ensure complete precipitation.

-

-

Purification:

-

Centrifuge the mixture to pellet the crude peptide.

-

Carefully decant the ether.

-

Wash the peptide pellet with cold diethyl ether two more times.

-

After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

-

The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

References

-

Luxembourg Bio Technologies. Coupling Reagents. [Link]

-

Anaspec. Fmoc Resin Cleavage and Deprotection. [Link]

-

MDPI. An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. [Link]

-

ResearchGate. Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. [Link]

-

PubChem. 3-Amino-5-methyl-thiophene-2-carboxylic acid methyl ester. [Link]

-

Dick, F. (1994). Acid CleavageLDeprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In: Pennington, M.W., Dunn, B.M. (eds) Peptide Synthesis Protocols. Methods in Molecular Biology, vol 35. Humana Press. [Link]

-

ResearchGate. Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis. [Link]

-

Guzmán, F. et al. (2023). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology, 64, 27-33. [Link]

-

Oakwood Chemical. 3-Amino-5-(4-phenoxyphenyl)thiophene-2-carboxylic acid methyl ester. [Link]

-

Bennett, M. A. et al. (2007). Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality. Journal of Medicinal Chemistry, 50(12), 2779-2787. [Link]

- Nowick, J. S. et al. (2020).

- Google Patents.

- Google Patents. DE1055007B - Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids.

-

Khusnutdinov, R. I. et al. (2004). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. ARKIVOC, 2004(xi), 53-60. [Link]

-

Biotage. How to choose the right resin functionality for solid phase peptide synthesis. [Link]

-

Puterová, Z. et al. (2009). Applications substituted 2-aminothiophenes in drug design. Nova Biotechnologica, 9-2, 167-174. [Link]

-

Albericio, F. et al. (2018). Jetting manufacturing of resins for solid-phase peptide synthesis. Spiral. [Link]

-

Barlos, K. et al. (1991). Darstellung und Anwendung von 2-Chlortrityl-Harzen zur Synthese von Peptiden. Angewandte Chemie, 103(5), 585-587. [Link]

-

Al-Ghorbani, M. et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Chemistry Central Journal, 17(1), 35. [Link]

- Google Patents. Resin for solid-phase peptide synthesis and methods of making it.

-